Benzonitrile, 2-(2-pyridinyl)-
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Overview
Description
2-(Pyridin-2-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-2-yl)benzonitrile involves the reaction of 2-bromopyridine with benzonitrile in the presence of a palladium catalyst. This reaction typically occurs under an inert atmosphere, such as argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 2-(Pyridin-2-yl)benzonitrile .
Industrial Production Methods
Industrial production of 2-(Pyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions can yield pyridine N-oxides .
Scientific Research Applications
2-(Pyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to act as non-competitive antagonists of certain receptors, inhibiting their function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yloxy)benzonitrile: Similar structure but with an oxygen atom linking the pyridine and benzonitrile moieties.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Features additional pyridine rings, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H8N2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H8N2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H |
InChI Key |
JZTNNQACPNFIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC=N2 |
Origin of Product |
United States |
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